Demeton-S

描述

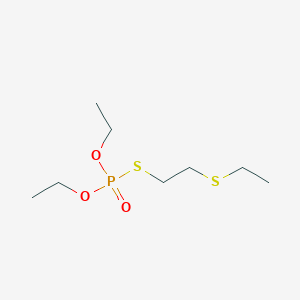

Demeton-S is an organophosphorus compound with the molecular formula C₈H₁₉O₃PS₂. It has been widely used as an insecticide and acaricide in agriculture to control pests such as aphids, mites, and whiteflies. This compound is known for its high toxicity and effectiveness in pest control.

准备方法

Synthetic Routes and Reaction Conditions

Demeton-S can be synthesized through the reaction of diethyl phosphorochloridothioate with 2-ethylthioethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

(C₂H₅O)₂P(S)Cl + HSCH₂CH₂SC₂H₅ → (C₂H₅O)₂P(S)SCH₂CH₂SC₂H₅ + HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation and crystallization to ensure the final product meets the required standards for agricultural use.

化学反应分析

Types of Reactions

Demeton-S undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: Under alkaline conditions, this compound undergoes hydrolysis, breaking down into less toxic compounds.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Alkaline hydrolysis typically uses sodium hydroxide or potassium hydroxide.

Substitution: Nucleophiles such as hydroxide ions or amines can be used.

Major Products

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Ethylthioethanol and diethyl phosphorothioate.

Substitution: Various substituted phosphorothioates.

科学研究应用

Agricultural Applications

Demeton-S is predominantly utilized in agriculture as an insecticide and acaricide. It is effective against a range of pests, including aphids, spider mites, and various insects that affect crops.

Efficacy in Crop Protection

This compound has shown significant efficacy in controlling pests in various crops. The following table summarizes the application rates and observed residues in different fruit types:

| Crop | Application Rate (kg ai/ha) | Residue After 21 Days (mg/kg) | Residue After 42 Days (mg/kg) |

|---|---|---|---|

| Apples | 0.27 - 0.315 | 0.1 - 0.3 | 0.1 - 0.15 |

| Pears | 0.225 - 0.3 | <0.01 - 0.1 | <0.04 - 0.05 |

| Sour Cherries | 0.225 | 0.09 | Not reported |

| Plums | 0.225 | <0.01 - 0.1 | Not reported |

These studies indicate that this compound can effectively reduce pest populations while maintaining residue levels within acceptable limits for human consumption .

Chemical Warfare Research

This compound has also been studied for its potential applications in chemical warfare due to its cholinesterase-inhibiting properties.

Cholinesterase Inhibition Studies

Research has demonstrated that this compound-methyl is a potent inhibitor of cholinesterase enzymes, which are critical for nerve function in both humans and animals. The following table summarizes key findings from various studies:

| Study | Cholinesterase Type | I50 Value (M) |

|---|---|---|

| Kimmerle (1968) | Rat Brain | |

| Wirth (1958) | Human Blood Serum | |

| Klimmer (1960) | Sheep RBC |

These findings highlight the potential risks associated with this compound exposure and its relevance in developing countermeasures against nerve agents .

Environmental Remediation

Recent advancements have explored the use of this compound in environmental remediation efforts, particularly in decontaminating areas affected by organophosphate spills.

Biocatalytic Approaches

Biocatalytic methods utilizing enzymes have been developed to degrade organophosphate compounds like this compound effectively. These methods aim to provide environmentally friendly solutions for decontamination, minimizing the ecological impact of chemical spills.

- Enzymatic Degradation : Research indicates that specific enzymes can hydrolyze organophosphates, rendering them less toxic and facilitating their breakdown in contaminated soils .

Case Studies

Several case studies illustrate the practical applications of this compound across different fields:

Agricultural Case Study: Apple Orchard Trials

In controlled trials conducted in Portugal, this compound was applied at varying rates to apple orchards over multiple seasons:

- Objective : To assess the effectiveness of this compound in controlling aphid populations.

- Results : Significant reductions in aphid numbers were observed with minimal residual contamination on harvested fruits, confirming its efficacy as a crop protection agent .

Chemical Warfare Research Case Study

A study focusing on the cholinesterase inhibition properties of this compound highlighted its potential implications for chemical warfare agents:

- Objective : To evaluate the inhibition effects on human serum cholinesterase.

- Results : The study concluded that this compound poses significant risks due to its ability to inhibit critical enzymes involved in nerve function, emphasizing the need for protective measures when handling this compound .

作用机制

Demeton-S exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in pests.

相似化合物的比较

Similar Compounds

Demeton-O: Another isomer of Demeton, differing in the position of the sulfur atom.

Parathion: An organophosphorus insecticide with a similar mechanism of action.

Malathion: A less toxic organophosphorus insecticide used in public health.

Uniqueness

Demeton-S is unique due to its high toxicity and effectiveness in pest control. Unlike some other organophosphorus compounds, it has a specific structural configuration that enhances its binding affinity to acetylcholinesterase, making it a potent inhibitor.

生物活性

Demeton-S, chemically known as this compound-methyl, is an organophosphate insecticide widely utilized in agricultural pest control. Its biological activity primarily revolves around its role as a potent cholinesterase inhibitor, leading to significant physiological effects in treated organisms. This article delves into the compound's biological mechanisms, toxicity data, case studies, and research findings.

Chemical Structure and Properties

This compound has the empirical formula and is characterized by its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent cholinergic toxicity.

The primary mechanism of this compound involves its interaction with AChE:

- Inhibition of Cholinesterase : this compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine. This action leads to prolonged stimulation of cholinergic receptors.

- Symptoms of Toxicity : Exposure can result in a range of symptoms associated with cholinergic syndrome, including salivation, lacrimation, urination, diarrhea, gastrointestinal distress, muscle twitching, and respiratory failure.

Toxicity Data

The acute toxicity of this compound has been extensively studied across various animal models. The following table summarizes key findings from toxicity studies:

| Species | Route | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Mouse | Oral | 30 | DuBois & Plzak, 1962 |

| Mouse | Intraperitoneal | 8-12 | DuBois & Plzak, 1962 |

| Rat | Oral | 30-75 | Mühlmann & Tietz, 1956 |

| Rat | Intravenous | 47 | Heath & Vandekar, 1957 |

| Guinea Pig | Oral | 120 | DuBois & Plzak, 1962 |

| Dog | Diet (ppm) | No significant effect at ≤20 ppm | Root et al., 1963 |

Long-term Exposure Studies

Long-term studies indicate that while low doses may not produce immediate toxic effects, they can lead to chronic health issues. For instance:

- Rats fed diets containing 10 ppm showed no significant inhibition of erythrocyte cholinesterase activity after 16 weeks.

- Higher concentrations (100-200 ppm) resulted in observable signs of intoxication within three weeks.

Case Studies

- Occupational Exposure : A study on agricultural workers exposed to this compound revealed symptoms consistent with cholinergic toxicity. Monitoring showed elevated levels of acetylcholine in blood samples, correlating with reduced AChE activity.

- Environmental Impact : Research indicates that this compound can persist in soil and water systems, affecting non-target organisms. For example, aquatic organisms exposed to runoff containing this compound exhibited altered behavior and mortality rates.

- Decontamination Efforts : Innovative biocatalytic methods have been developed for the detoxification of organophosphates like this compound. These methods utilize specific enzymes that can hydrolyze the compound into less harmful substances.

Research Findings

Recent investigations into the biochemical pathways affected by this compound have highlighted its impact on various physiological systems:

- Neurotoxicity : Studies demonstrate that prolonged exposure leads to neurodegenerative changes in animal models.

- Reproductive Toxicity : Animal studies suggest potential reproductive effects when exposed during gestation periods.

- Metabolism : Metabolic studies show that this compound is rapidly metabolized into less toxic sulfoxides and sulfones in both plants and animals.

属性

IUPAC Name |

1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPRVIYRYGLIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3PS2 | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037535 | |

| Record name | Demeton-S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC] Liquid with an unpleasant odor; May be decomposed by light and air; [MSDSonline], COLOURLESS OILY LIQUID. | |

| Record name | Demeton-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

128 °C at 1 mm Hg, at 0.1kPa: 128 °C | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in most organic solvents., In water, 2,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2 | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 1.132 at 21 °C, Relative density (water = 1): 1.13 | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.92 | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000262 [mmHg], 2.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.035 | |

| Record name | Demeton-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless oil | |

CAS No. |

126-75-0 | |

| Record name | Demeton-S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-S | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UQ7N6O63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOSYSTOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0864 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。